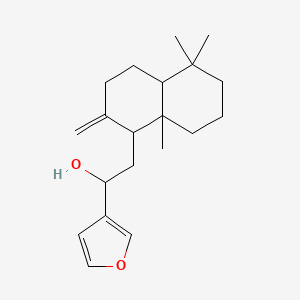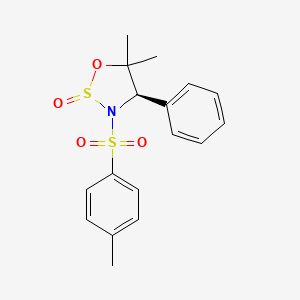![molecular formula C29H48 B12105881 3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12105881.png)
3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
30-Norhop-17(21)-ene is a chemical compound that belongs to the class of triterpenoids. It is a derivative of hopane, which is a pentacyclic triterpene. This compound is often studied in the context of organic geochemistry and is used as a biomarker in geological studies. Its structure consists of a hopane skeleton with a double bond at the 17(21) position and the absence of a methyl group at the 30th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 30-Norhop-17(21)-ene typically involves the chemical modification of hopane derivatives. One common method is the dehydrogenation of hopane to introduce the double bond at the 17(21) position. This can be achieved using various dehydrogenation agents such as selenium dioxide or palladium on carbon under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 30-Norhop-17(21)-ene is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity. The process involves the extraction of hopane from natural sources, followed by chemical modification to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
30-Norhop-17(21)-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and selenium dioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride can be used for reduction.
Substitution: Halogenation agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 30-Norhop-17(21)-one or 30-Norhop-17(21)-ol.
Reduction: Formation of 30-Norhopane.
Substitution: Formation of halogenated derivatives such as 30-Norhop-17(21)-ene bromide.
Wissenschaftliche Forschungsanwendungen
30-Norhop-17(21)-ene has several scientific research applications:
Organic Geochemistry: Used as a biomarker to study geological formations and the history of organic matter deposition.
Environmental Science: Helps in understanding the degradation processes of organic materials in the environment.
Biological Studies: Investigated for its role in biological systems and potential therapeutic applications.
Industrial Applications: Used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 30-Norhop-17(21)-ene is primarily studied in the context of its interactions with biological membranes and enzymes. It is believed to interact with lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may inhibit certain enzymes involved in lipid metabolism, although specific molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hopane: The parent compound with a fully saturated structure.
30-Norhopane: A derivative without the double bond at the 17(21) position.
17α(H)-22,29,30-Trisnorhopane: Another triterpenoid with a different substitution pattern.
Uniqueness
30-Norhop-17(21)-ene is unique due to its specific structural features, including the double bond at the 17(21) position and the absence of a methyl group at the 30th position. These features confer distinct chemical reactivity and biological activity, making it valuable for specific research applications.
Eigenschaften
IUPAC Name |
3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48/c1-8-20-12-17-26(4)21(20)13-18-28(6)23(26)10-11-24-27(5)16-9-15-25(2,3)22(27)14-19-29(24,28)7/h22-24H,8-19H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPDLMFHMQYLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


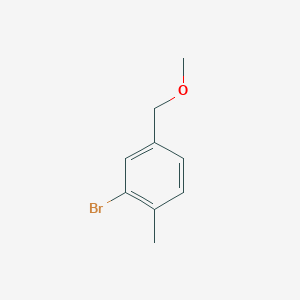

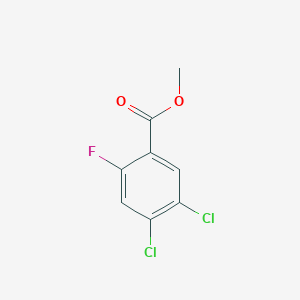

![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)
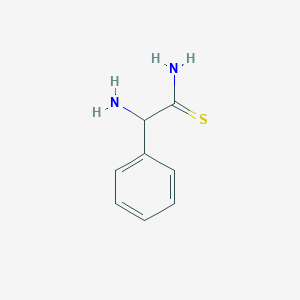
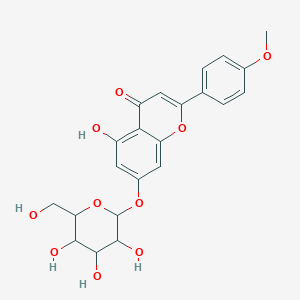
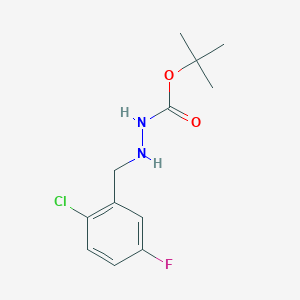
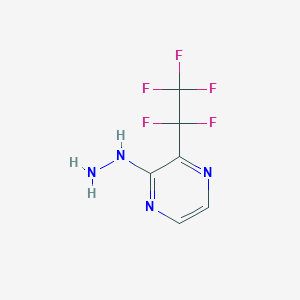
![Methyl (R)-2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B12105861.png)
